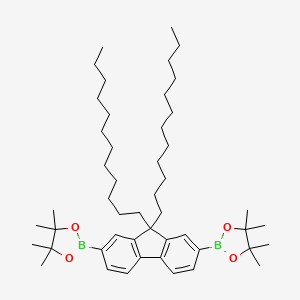
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-didodecylfluorene
Descripción general
Descripción
The compound 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-didodecylfluorene is a fluorene-based molecule that is of interest in the field of organic electronics, particularly for its potential use in organic light-emitting diodes (OLEDs). The fluorene core is a common structural motif in electroluminescent materials due to its excellent charge transport properties and thermal stability. The specific compound is not directly discussed in the provided papers, but related fluorene derivatives have been synthesized and studied for their electronic properties .
Synthesis Analysis
The synthesis of related fluorene-based compounds typically involves palladium-catalyzed reactions. For instance, various diarylamino-substituted fluorenes have been synthesized using the palladium-catalyzed reaction of diarylamines with dibromo-substituted fluorenes . Although the exact synthesis route for the compound of interest is not detailed in the provided papers, it is likely that a similar palladium-catalyzed cross-coupling approach could be used to introduce the dioxaborolane groups to the fluorene core.
Molecular Structure Analysis
The molecular structure of fluorene derivatives is characterized by a central fluorene unit, which is a planar and rigid structure that facilitates efficient charge transport. The substitution of the fluorene core with various groups can significantly alter the electronic properties of the molecule. For example, the introduction of diarylamino groups at the 2,7-positions of the fluorene core has been shown to red-shift the absorption spectra and alter the ionization potential of the molecules . The dioxaborolane groups in the compound of interest are likely to have a similar impact on the electronic structure, although specific details are not provided in the abstracts.
Chemical Reactions Analysis
The chemical reactivity of fluorene-based compounds is often explored in the context of their application in OLEDs. The electroluminescent properties of these materials are closely related to their ability to undergo oxidation and reduction reactions. The provided papers do not discuss the chemical reactions of the specific dioxaborolane-substituted fluorene compound, but they do mention that related compounds exhibit a range of oxidation potentials, which are important for their function in electronic devices .
Physical and Chemical Properties Analysis
The physical properties of fluorene derivatives, such as glass-transition temperatures and fluorescence quantum yields, are crucial for their performance in electronic applications. The provided papers report that the glass-transition temperatures of certain fluorene derivatives are higher than those of their biphenyl-bridged analogues, and that their absorption spectra are red-shifted . Additionally, mass spectrometry analysis has been used to confirm the structure of a related fluorene compound, which is essential for understanding its physical and chemical properties . However, specific data on the physical and chemical properties of the compound of interest are not available in the provided abstracts.
Aplicaciones Científicas De Investigación
Synthesis and Luminescent Properties
This compound is used in synthesizing fluorene copolymers with distinct luminescent properties. For example, Cheon et al. (2005) synthesized copolymers exhibiting absorption peaks at 380 and 485 nm and photoluminescence from both the main chain and DCM units, indicating its potential in advanced luminescent applications (Cheon et al., 2005).
Mass Spectrographic Analysis
Hou Qiong (2002) reported on the mass spectrographic analysis of this compound, establishing a relationship between the daughter ions and the parent ion, which is critical for structural identification in research (Hou Qiong, 2002).
Photoluminescence and Base Doping
Ranger et al. (1997) prepared well-defined poly(2,7-fluorene) derivatives using this compound, leading to processable polyfluorenes with high quantum yields and blue emission in solution. These findings are significant for the development of blue-light-emitting devices (Ranger et al., 1997).
Electroluminescent Material Synthesis
Lee and Tsutsui (2000) synthesized monodisperse oligo(9,9-bis-n-hexylfluorene-2,7-diyl)s using this compound, showing red-shifted absorption and photoluminescence spectra in both solution and film. This is vital for organic light-emitting diodes research (Lee & Tsutsui, 2000).
Safety and Hazards
Propiedades
IUPAC Name |
2-[9,9-didodecyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H80B2O4/c1-11-13-15-17-19-21-23-25-27-29-35-49(36-30-28-26-24-22-20-18-16-14-12-2)43-37-39(50-52-45(3,4)46(5,6)53-50)31-33-41(43)42-34-32-40(38-44(42)49)51-54-47(7,8)48(9,10)55-51/h31-34,37-38H,11-30,35-36H2,1-10H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPPDTSBPULCFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(CCCCCCCCCCCC)CCCCCCCCCCCC)C=C(C=C4)B5OC(C(O5)(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H80B2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
754.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






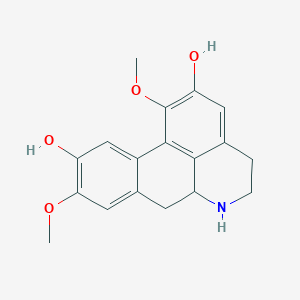
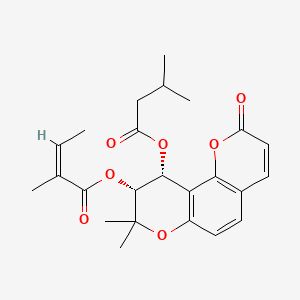
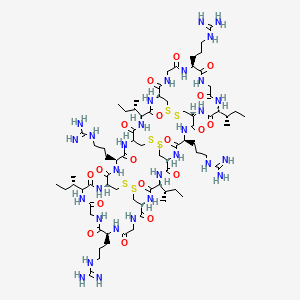
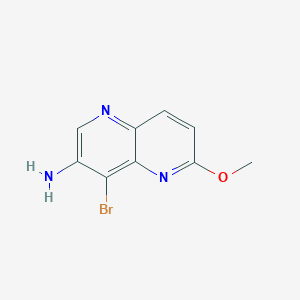

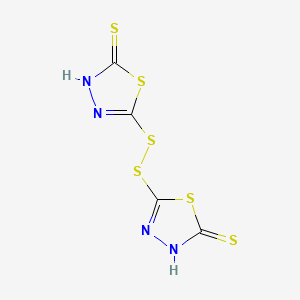
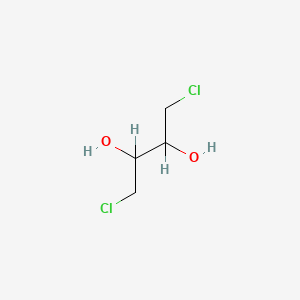
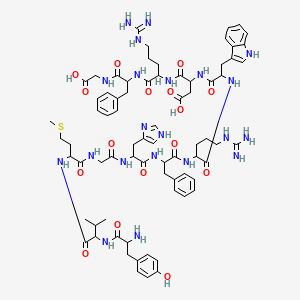

![2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene]](/img/structure/B3029623.png)
